Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate is a complex organic compound that features multiple functional groups, including benzyl, allyl, benzyloxycarbonyl, and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis may include:
- Benzyl bromide for benzylation reactions.
- Allyl bromide for allylation reactions.
- Benzyloxycarbonyl chloride for the introduction of the benzyloxycarbonyl group.
- Tert-butoxycarbonyl chloride for the introduction of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve automated peptide synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of protecting groups is crucial to ensure the selective formation of desired bonds without unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to form the corresponding amine.
Substitution: The benzyl and allyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reducing benzyloxycarbonyl groups.
Substitution: Reagents such as sodium hydride (NaH) for deprotonation and subsequent nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the benzyloxycarbonyl group may yield primary amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl (3R,4S)-4-allyl-3-(((benzyloxy)carbonyl)amino)-1-((tert-butoxycarbonyl)-L-alanyl)pyrrolidine-3-carboxylate: Similar in structure but may have different functional groups or stereochemistry.
Other protected amino acids: Compounds with similar protecting groups but different amino acid backbones.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Conclusion
This compound is a complex and versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C31H39N3O7 |
---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
benzyl (3R,4S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3-(phenylmethoxycarbonylamino)-4-prop-2-enylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C31H39N3O7/c1-6-13-25-18-34(26(35)22(2)32-28(37)41-30(3,4)5)21-31(25,27(36)39-19-23-14-9-7-10-15-23)33-29(38)40-20-24-16-11-8-12-17-24/h6-12,14-17,22,25H,1,13,18-21H2,2-5H3,(H,32,37)(H,33,38)/t22-,25-,31-/m0/s1 |
InChI Key |
GRCDGHRLSBGEGO-OUDJYXRWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1C[C@@H]([C@@](C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)CC=C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.